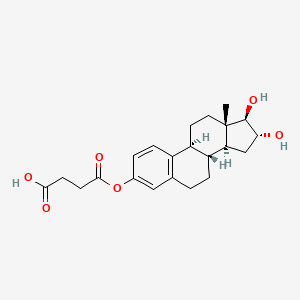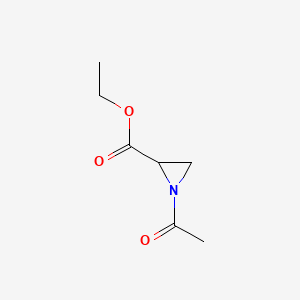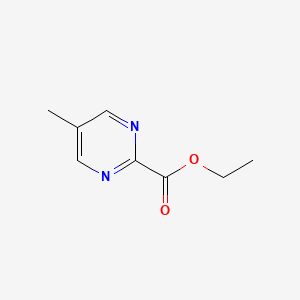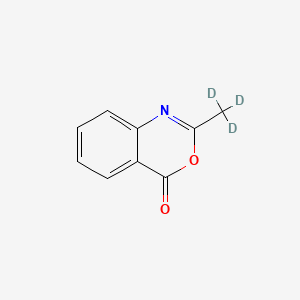
Estriol-3-Succinat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Estriol 3-Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in hormone regulation and its effects on cellular processes.
Medicine: Used in hormone replacement therapy to alleviate menopausal symptoms.
Industry: Employed in the formulation of pharmaceutical products for hormone therapy.
Biochemische Analyse
Biochemical Properties
Estriol 3-Succinate interacts with various enzymes, proteins, and other biomolecules. It is a hydroxylated metabolite of estradiol or estrone, distinguished by being 16-hydroxylated . It is the weakest of the three major estrogens with regards to estrogen receptor binding .
Cellular Effects
Estriol 3-Succinate has several effects on various types of cells and cellular processes. It has been used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It has also shown potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .
Molecular Mechanism
Estriol 3-Succinate exerts its effects at the molecular level through various mechanisms. It interacts with a target cell receptor, and when the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Temporal Effects in Laboratory Settings
The effects of Estriol 3-Succinate can change over time in laboratory settings. For instance, it has been found that the migration capacity of Estriol 3-Succinate was far stronger than that of estrone in soil .
Dosage Effects in Animal Models
The effects of Estriol 3-Succinate can vary with different dosages in animal models. For example, adult females exposed to Estriol 3-Succinate in utero had increased fertility and superior pregnancy outcomes .
Metabolic Pathways
Estriol 3-Succinate is involved in various metabolic pathways. The metabolism of estrogen, including Estriol 3-Succinate, takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .
Transport and Distribution
Estriol 3-Succinate is transported and distributed within cells and tissues. The migration capacity of Estriol 3-Succinate was found to be far stronger than that of estrone in soil .
Subcellular Localization
It is known that many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estriol 3-Succinate is synthesized by esterifying the hydroxyl groups at the C16α and C17β positions of estriol with succinic acid . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of Estriol 3-Succinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Estriol 3-Succinate undergoes various chemical reactions, including:
Oxidation: Estriol 3-Succinate can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert estriol 3-succinate back to estriol.
Substitution: The ester groups can be hydrolyzed to yield estriol and succinic acid.
Common Reagents and Conditions
Oxidation: Potassium ferrate (K₂FeO₄) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Acidic or basic hydrolysis conditions can be employed to cleave the ester bonds.
Major Products Formed
Oxidation: Estrone derivatives.
Reduction: Estriol.
Substitution: Estriol and succinic acid.
Wirkmechanismus
Estriol 3-Succinate acts as a prodrug of estriol. Once administered, it is hydrolyzed to release active estriol, which binds to estrogen receptors in target cells . The estrogen-receptor complex then enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the effects of estriol on the target cells .
Vergleich Mit ähnlichen Verbindungen
Estriol 3-Succinate is unique compared to other estrogen esters due to its specific esterification at the C16α and C17β positions. Similar compounds include:
Estradiol Valerate: Another estrogen ester used in hormone therapy, but with different esterification sites and pharmacokinetics.
Estrone Sulfate: A sulfate ester of estrone, used in hormone replacement therapy but with different metabolic pathways.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with higher potency and different pharmacological properties.
Estriol 3-Succinate is considered a weaker estrogen compared to estradiol valerate and ethinylestradiol, making it suitable for specific therapeutic applications where a milder estrogenic effect is desired .
Eigenschaften
IUPAC Name |
4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGGODVYWMYRLA-TZVXGSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710292 | |
| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47575-61-1 | |
| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)




![(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B588582.png)


